3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis of Quinoline Derivatives
This compound is used as a reagent in the synthesis of quinoline derivatives, which are used as caspase-3 inhibitors . Caspase-3 is a protein that plays a vital role in programmed cell death, or apoptosis. Inhibitors of caspase-3 are therefore of interest in research into diseases such as cancer, where apoptosis is often disrupted.
Antimicrobial Potential
Compounds similar to “3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride” have shown good antimicrobial potential . While it’s not directly stated that this specific compound has antimicrobial properties, it’s possible that it could be used in research into new antimicrobial agents.
Agrochemicals
The compound is an important raw material and intermediate used in the synthesis of agrochemicals . Agrochemicals include pesticides, herbicides, and fertilizers that are used in agriculture to enhance crop yield and protect crops from pests and diseases.
Dye Manufacturing
It’s also used in the production of dyestuffs . Dyestuffs are substances that impart color to a material. The color can be resistant to washing, light, and other factors depending on the type of dyestuff and the material.
Pharmaceuticals
The compound is used in the synthesis of pharmaceuticals . This could include a wide range of medicines, from over-the-counter drugs to prescription medications.
Organic Synthesis
Finally, “3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride” is an important raw material and intermediate used in organic synthesis . This means it could be used to produce a wide variety of other organic compounds.
Mechanism of Action
Mode of Action
It’s worth noting that many pyrazole derivatives have been found to interact with various biological targets, leading to a wide range of potential therapeutic effects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways, but the exact pathways for this specific compound need further investigation .
properties
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16;/h2-6H,12H2,1H3,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOBSOIBSSNGLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.